molecular formula C14H9BrN2 B15063263 8-Bromo-2-phenylquinazoline

8-Bromo-2-phenylquinazoline

Cat. No.: B15063263
M. Wt: 285.14 g/mol
InChI Key: YFDHYUWPGNKGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-phenylquinazoline: is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a bromine atom at the 8th position and a phenyl group at the 2nd position of the quinazoline ring enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-phenylquinazoline typically involves the bromination of 2-phenylquinazoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinazoline ring. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-phenylquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of 2-phenylquinazoline.

    Substitution: Formation of 8-substituted-2-phenylquinazoline derivatives.

Scientific Research Applications

Chemistry: 8-Bromo-2-phenylquinazoline is used as a building block in organic synthesis to create more complex molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development.

Medicine: The compound is being investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways.

Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various therapeutic agents. Its ability to undergo diverse chemical reactions makes it a versatile compound in drug discovery and development.

Mechanism of Action

The mechanism of action of 8-Bromo-2-phenylquinazoline involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The bromine atom and phenyl group contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    2-Phenylquinazoline: Lacks the bromine atom, resulting in different chemical and biological properties.

    8-Chloro-2-phenylquinazoline: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.

    8-Methyl-2-phenylquinazoline:

Uniqueness: 8-Bromo-2-phenylquinazoline is unique due to the presence of the bromine atom, which enhances its reactivity and biological activity compared to its analogs. The bromine atom increases the compound’s ability to participate in substitution reactions and improves its binding affinity to molecular targets, making it a valuable compound in scientific research and drug development.

Properties

Molecular Formula

C14H9BrN2

Molecular Weight

285.14 g/mol

IUPAC Name

8-bromo-2-phenylquinazoline

InChI

InChI=1S/C14H9BrN2/c15-12-8-4-7-11-9-16-14(17-13(11)12)10-5-2-1-3-6-10/h1-9H

InChI Key

YFDHYUWPGNKGAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3C=CC=C(C3=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.